Cav 2.2 blocker 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

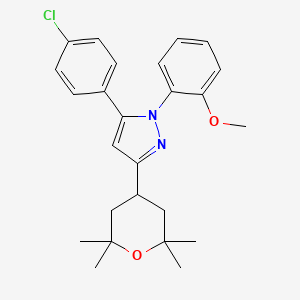

5-(4-chlorophenyl)-1-(2-methoxyphenyl)-3-(2,2,6,6-tetramethyloxan-4-yl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29ClN2O2/c1-24(2)15-18(16-25(3,4)30-24)20-14-22(17-10-12-19(26)13-11-17)28(27-20)21-8-6-7-9-23(21)29-5/h6-14,18H,15-16H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDURKOGJFOYENC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(O1)(C)C)C2=NN(C(=C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Function of Cav2.2 Voltage-Gated Calcium Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated calcium channels (VGCCs) are fundamental players in the intricate signaling network of the nervous system. Among these, the N-type or Cav2.2 channel holds a position of paramount importance, primarily due to its critical role in neurotransmitter release and its validation as a key target for the management of chronic pain.[1] This technical guide provides a comprehensive overview of the molecular architecture, biophysical properties, and regulatory mechanisms governing Cav2.2 channel function, intended to serve as a valuable resource for researchers and professionals engaged in neuroscience and drug discovery.

Molecular Structure of the Cav2.2 Channel Complex

The Cav2.2 channel is a heteromultimeric protein complex, the core of which is the pore-forming α1B subunit, encoded by the CACNA1B gene.[2] This central subunit is associated with auxiliary proteins, namely the α2δ and β subunits, which are crucial for the proper trafficking, membrane localization, and modulation of the channel's gating properties.[1][3]

The α1B subunit itself is a large polypeptide organized into four homologous domains (I-IV), each containing six transmembrane segments (S1-S6). The S1-S4 segments of each domain form a voltage-sensing domain (VSD), while the S5 and S6 segments from all four domains come together to form the central ion-conducting pore.[4] High-resolution cryo-electron microscopy (cryo-EM) has provided unprecedented insights into the three-dimensional architecture of the human Cav2.2 complex, revealing the intricate arrangement of these subunits and the binding site of pharmacological agents like the analgesic peptide ziconotide.[5][6]

The cryo-EM structures of the human Cav2.2 complex have elucidated the molecular basis for its specific blockade by ziconotide, showing how the peptide interacts with the P1 and P2 helices that support the selectivity filter, as well as extracellular loops of the α1 subunit.[5][6] These structural studies have also shed light on the electromechanical coupling within the channel, revealing that three of the VSDs are in a depolarized state while the VSD of repeat II is in a "down" conformation, stabilized by a phosphatidylinositol 4,5-bisphosphate (PIP2) molecule.[5][7]

Biophysical Properties

The function of Cav2.2 channels is defined by their distinct biophysical characteristics, which can be modulated by the association of different auxiliary subunits and by alternative splicing of the CACNA1B gene.[8]

| Property | Description | Typical Values | References |

| Activation Voltage | The membrane potential at which the channel begins to open. | Half-activation potential (V0.5) typically ranges from -20 mV to +20 mV. | [1][9] |

| Inactivation | The process by which the channel closes despite continued depolarization. Cav2.2 exhibits both fast and slow voltage-dependent inactivation. | Half-inactivation potential (V0.5) is generally in the range of -80 mV to -40 mV. | [10][11] |

| Single-Channel Conductance | The rate of ion flow through a single open channel. | Approximately 2.76 pS in 2 mM external Ca2+. | [12] |

| Ion Selectivity | The preference of the channel for passing certain ions over others. | Highly selective for Ca2+ over other divalent and monovalent cations. | [3] |

Pharmacological Profile

The critical role of Cav2.2 in pain signaling has made it a prime target for analgesic drug development.[13] A variety of natural toxins and synthetic compounds have been identified that modulate Cav2.2 activity.

| Compound | Class | IC50 | Mechanism of Action | References |

| ω-Conotoxin GVIA | Peptide Toxin | 0.04 - 1.0 nM | Pore Blocker | [14] |

| ω-Conotoxin MVIIA (Ziconotide) | Peptide Toxin | 2 - 55 pM | Pore Blocker | [15] |

| ω-Conotoxin CVID | Peptide Toxin | ~0.07 nM | Pore Blocker | [16] |

| TROX-1 | Small Molecule | pIC50 5.4 – 6.4 | State-dependent Blocker | [8] |

| C2230 | Small Molecule | pIC50 6.0 | State-dependent Blocker | [8][13] |

Signaling Pathways and Regulation

The activity of Cav2.2 channels is tightly regulated by a complex network of intracellular signaling pathways and protein-protein interactions. This modulation allows for the fine-tuning of neurotransmitter release in response to various physiological stimuli.

G-Protein Modulation

One of the most well-characterized regulatory mechanisms of Cav2.2 is its inhibition by G-protein coupled receptors (GPCRs).[17] Activation of presynaptic GPCRs by neurotransmitters such as opioids, norepinephrine, and GABA leads to the dissociation of the heterotrimeric G-protein into its Gα and Gβγ subunits. The Gβγ dimer directly binds to the Cav2.2 α1B subunit, shifting the channel into a "reluctant" gating mode characterized by a depolarized voltage-dependence of activation and slower activation kinetics.[18] This inhibitory effect can be transiently relieved by strong membrane depolarization, a phenomenon known as prepulse facilitation.[18] The primary interaction sites for Gβγ on the α1B subunit have been mapped to the N-terminus, the intracellular loop between domains I and II, and to a lesser extent, the C-terminus.[17][18][19]

Regulation by Collapsin Response Mediator Protein 2 (CRMP-2)

Collapsin Response Mediator Protein 2 (CRMP-2) has emerged as a key regulator of Cav2.2 trafficking and function.[4] CRMP-2 directly interacts with the Cav2.2 α1B subunit at two primary sites: the intracellular loop between domains I and II and the distal C-terminus.[20] This interaction facilitates the forward trafficking of Cav2.2 channels to the presynaptic membrane, thereby increasing their surface expression and leading to enhanced calcium currents.[21] The association between CRMP-2 and Cav2.2 is itself regulated by phosphorylation. Cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of CRMP-2 enhances its interaction with Cav2.2, promoting channel trafficking and increasing neurotransmitter release.[15][22] This pathway is implicated in pathological pain states, making the CRMP-2/Cav2.2 interaction a promising target for novel analgesics.[23]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology of Cav2.2 in HEK293 Cells

This protocol describes the transient transfection and whole-cell patch-clamp recording of Cav2.2 channels in Human Embryonic Kidney (HEK293) cells.

5.1.1. Cell Culture and Transfection

-

Cell Maintenance: Culture HEK293T cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) in a humidified incubator at 37°C with 5% CO2.[1]

-

Plating: Plate cells onto 35 mm culture dishes to achieve ~70% confluency on the day of transfection.[1]

-

Transfection Mixture: For each dish, prepare a mixture of cDNAs encoding the Cav2.2 α1B subunit (1.5 µg), β subunit (0.5 µg), and α2δ-1 subunit (0.5 µg), along with a marker plasmid like pEGFP (50 ng) to identify transfected cells.[1] Use a suitable transfection reagent such as FuGENE 6, following the manufacturer's instructions.[1][24]

-

Incubation: Incubate the transfected cells for 24-72 hours at 37°C to allow for channel expression.[1] For some channel constructs, incubation at a lower temperature (e.g., 28°C) may improve expression and membrane localization.[21][25]

-

Cell Isolation: Prior to recording, isolate transfected cells by briefly treating with a cell dissociation reagent like Versene and gently triturating.[1] Plate the isolated cells at a low density on glass coverslips and allow them to adhere for at least 2 hours.[1]

5.1.2. Electrophysiological Recording

-

Solutions:

-

External Solution (in mM): 10 BaCl2, 140 Choline-Cl, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with CsOH. (Note: Ba2+ is often used as the charge carrier to avoid Ca2+-dependent inactivation).[3][26]

-

Internal (Pipette) Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 GTP-tris. Adjust pH to 7.2 with CsOH.[1][11]

-

-

Recording Setup: Use a standard patch-clamp rig equipped with an inverted microscope for visualizing GFP-positive cells. Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.[3]

-

Whole-Cell Configuration: Obtain a gigaohm seal on a transfected cell and apply gentle suction to rupture the membrane and achieve the whole-cell configuration.

-

Data Acquisition: Use a patch-clamp amplifier and data acquisition software to record ionic currents. Compensate for series resistance by at least 60%.[3]

5.1.3. Voltage-Clamp Protocols

-

Current-Voltage (I-V) Relationship: From a holding potential of -80 mV, apply a series of 50 ms depolarizing voltage steps from -20 mV to +90 mV in 10 mV increments.[26]

-

Steady-State Inactivation: From a holding potential of -80 mV, apply a series of 5-second conditioning prepulses ranging from -80 mV to +40 mV, followed by a test pulse to +10 mV to assess the fraction of available channels.[27]

-

G-protein Modulation (Prepulse Facilitation): To study G-protein modulation, include a GPCR agonist in the external solution. Use a double-pulse protocol where a strong depolarizing prepulse (e.g., to +120 mV) is applied before a test pulse to assess the relief of G-protein inhibition.[3]

Expression and Purification of Cav2.2 for Cryo-EM

This protocol provides a general workflow for the expression of Cav2.2 channels in insect cells and their subsequent purification for structural studies by cryo-EM.

5.2.1. Protein Expression in Insect Cells

-

Cloning: Subclone the cDNAs for the human Cav2.2 α1B, α2δ-1, and β3 subunits into a baculovirus transfer vector (e.g., pFastBac1).[10]

-

Baculovirus Generation: Generate recombinant baculovirus using a system like the Bac-to-Bac Baculovirus Expression System.[10]

-

Infection: Infect Sf9 or HiFive insect cells with the high-titer recombinant baculovirus. Protein expression is typically carried out for 48-72 hours at 27°C.[10][28]

-

Cell Harvest: Harvest the cells by centrifugation.[28]

5.2.2. Protein Purification

-

Lysis: Resuspend the cell pellet in a lysis buffer containing detergents (e.g., digitonin or GDN) and protease inhibitors.

-

Solubilization: Solubilize the membrane proteins by gentle agitation.

-

Clarification: Clarify the lysate by ultracentrifugation to remove insoluble material.

-

Affinity Chromatography: Purify the channel complex using an affinity tag (e.g., a His-tag or Strep-tag) engineered onto one of the subunits.

-

Size-Exclusion Chromatography: Further purify the complex by size-exclusion chromatography to obtain a homogenous sample.

5.2.3. Cryo-EM Grid Preparation

-

Grid Preparation: Apply a small volume (3-4 µL) of the purified protein sample (typically at a concentration of 1-5 mg/mL) to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3).[29][30]

-

Blotting and Plunging: Blot away excess liquid for a few seconds and then rapidly plunge-freeze the grid in liquid ethane using a vitrification robot (e.g., Vitrobot).[29][30]

-

Grid Screening and Data Collection: Screen the vitrified grids for optimal ice thickness and particle distribution using a transmission electron microscope. Collect high-resolution data on a Titan Krios or a similar high-end cryo-electron microscope.[31]

Conclusion

The Cav2.2 voltage-gated calcium channel is a complex and highly regulated ion channel that plays a central role in neuronal communication. Its involvement in pain signaling has established it as a critical target for the development of novel analgesics. This technical guide has provided a detailed overview of the structure, function, pharmacology, and regulation of Cav2.2, along with methodologies for its experimental investigation. A thorough understanding of these aspects is essential for advancing our knowledge of neuronal function and for the rational design of new therapies targeting this important ion channel.

References

- 1. Measuring Ca2+-Dependent Modulation of Voltage-Gated Ca2+ (Cav) Channels in HEK-293T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Molecular basis of the PIP2-dependent regulation of CaV2.2 channel and its modulation by CaV β subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Whole Cell Patch Clamp Protocol [protocols.io]

- 5. Modulation of voltage-gated CaV2.2 Ca2+ channels by newly identified interaction partners - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Voltage-dependent G-protein regulation of CaV2.2 (N-type) channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PMA counteracts G protein actions on CaV2.2 channels in rat sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure of human Cav2.2 channel blocked by the pain killer ziconotide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Utilizing a baculovirus/insect cell expression system and expressed protein ligation (EPL) for protein semisynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Low-Threshold Ca2+ Currents in Dendritic Recordings from Purkinje Cells in Rat Cerebellar Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. “Slow” Voltage-Dependent Inactivation of CaV2.2 Calcium Channels Is Modulated by the PKC Activator Phorbol 12-Myristate 13-Acetate (PMA) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Strategies for Investigating G-Protein Modulation of Voltage-Gated Ca2+ Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CRMP2 and voltage-gated ion channels: potential roles in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. elifesciences.org [elifesciences.org]

- 17. Regulation of CaV2 calcium channels by G protein coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. G protein inhibition of CaV2 calcium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 20. An atypical role for collapsin response mediator protein 2 (CRMP-2) in neurotransmitter release via interaction with presynaptic voltage-gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Optimized Transfection Strategy for Expression and Electrophysiological Recording of Recombinant Voltage-Gated Ion Channels in HEK-293T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Activity of T-type calcium channels is independent of CRMP2 in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Transfection methods for high-throughput cellular assays of voltage-gated calcium and sodium channels involved in pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Making sure you're not a bot! [nanion.de]

- 27. Regulation of N-type voltage-gated calcium channels (Cav2.2) and transmitter release by collapsin response mediator protein-2 (CRMP-2) in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 28. med.unc.edu [med.unc.edu]

- 29. creative-biostructure.com [creative-biostructure.com]

- 30. Cryo-EM sample preparation for high-resolution structure studies - PMC [pmc.ncbi.nlm.nih.gov]

- 31. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

The Pharmacological Profile of Ziconotide: A Potent and Selective Cav2.2 Channel Blocker

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ziconotide, a synthetic equivalent of the ω-conotoxin MVIIA peptide found in the venom of the marine cone snail Conus magus, is a highly potent and selective blocker of N-type (Cav2.2) voltage-gated calcium channels.[1][2] Its unique mechanism of action, which involves the direct inhibition of these channels, has established it as a valuable therapeutic agent for the management of severe chronic pain, particularly in cases refractory to other treatments.[3] This technical guide provides a comprehensive overview of the pharmacological properties of Ziconotide, with a focus on its mechanism of action, quantitative pharmacological data, and detailed experimental protocols.

Mechanism of Action

Ziconotide exerts its analgesic effects by binding directly to the pore of the Cav2.2 channel, physically occluding the channel and preventing the influx of calcium ions into the presynaptic nerve terminal.[4] This blockade of calcium entry is critical, as the influx of calcium through Cav2.2 channels is a key step in the release of pro-nociceptive neurotransmitters, including glutamate, calcitonin gene-related peptide (CGRP), and Substance P, from primary afferent nerve fibers in the dorsal horn of the spinal cord.[2] By inhibiting the release of these neurotransmitters, Ziconotide effectively dampens the transmission of pain signals from the periphery to the brain.[2]

The binding of Ziconotide to the Cav2.2 channel is both potent and highly selective. It has a much lower affinity for other types of voltage-gated calcium channels, such as L-type and P/Q-type, which contributes to its specific pharmacological profile.[5]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of Ziconotide, providing a quantitative basis for its potent and selective activity.

| Parameter | Value | Species | Assay/Tissue | Reference |

| IC₅₀ | 0.7 - 1.8 nM | Human | Whole-cell patch clamp on Cav2.2 expressing cells | [6] |

| Kᵢ | Sub-nanomolar | Rat | Radioligand binding assay with [¹²⁵I]-ω-conotoxin MVIIA in brain membranes | [5] |

| ED₅₀ | 49 pM | Rat | Incisional model of post-operative pain (intrathecal) | [7] |

| ED₅₀ | ~1-3 pmol | Rat | Formalin test, Phase 2 (intrathecal) | [2] |

Table 1: In Vitro and In Vivo Potency of Ziconotide

| Parameter | Value | Route of Administration | Species | Reference |

| Half-life (CSF) | 4.6 ± 0.9 hours | Intrathecal | Human | [8] |

| Volume of Distribution (CSF) | 155 ± 263 mL | Intrathecal | Human | [8] |

| Clearance (CSF) | 0.38 ± 0.56 mL/min | Intrathecal | Human | [8] |

| Plasma Protein Binding | ~50% | Intravenous | Human | [8] |

Table 2: Pharmacokinetic Properties of Ziconotide

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of Ziconotide.

Electrophysiology: Whole-Cell Patch Clamp

Objective: To measure the inhibitory effect of Ziconotide on Cav2.2 channel currents.

Materials:

-

Cells expressing recombinant human Cav2.2 channels (e.g., HEK293 or tsA-201 cells).

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software.

-

Borosilicate glass capillaries for pipette fabrication.

-

External solution (in mM): 140 TEA-Cl, 10 HEPES, 10 Glucose, 2 BaCl₂, pH 7.4 with TEA-OH.

-

Internal solution (in mM): 120 Cs-aspartate, 10 HEPES, 10 EGTA, 5 MgCl₂, 2 ATP-Mg, 0.3 GTP-Na, pH 7.2 with CsOH.

-

Ziconotide stock solution.

Procedure:

-

Culture cells expressing Cav2.2 channels on glass coverslips.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

-

Establish a whole-cell patch-clamp configuration on a selected cell.

-

Hold the cell at a membrane potential of -80 mV.

-

Elicit Cav2.2 currents by applying a depolarizing voltage step to +20 mV for 50 ms.

-

Record baseline currents in the absence of Ziconotide.

-

Perfuse the cell with the external solution containing various concentrations of Ziconotide.

-

Record currents at each concentration of Ziconotide after the effect has reached a steady state.

-

Wash out the drug to observe the reversibility of the block.

-

Analyze the data by measuring the peak current amplitude at each concentration and fitting the concentration-response data to the Hill equation to determine the IC₅₀ value.

Radioligand Binding Assay: Competition Binding

Objective: To determine the binding affinity (Kᵢ) of Ziconotide for the Cav2.2 channel.

Materials:

-

Rat brain membrane preparations (e.g., from cortex or hippocampus).

-

[¹²⁵I]-ω-conotoxin MVIIA (radioligand).

-

Unlabeled Ziconotide.

-

Binding buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare rat brain membranes by homogenization and centrifugation.

-

In a 96-well plate, add a fixed concentration of [¹²⁵I]-ω-conotoxin MVIIA to each well.

-

Add increasing concentrations of unlabeled Ziconotide to the wells.

-

For total binding, add only the radioligand and buffer. For non-specific binding, add a high concentration of unlabeled ω-conotoxin MVIIA.

-

Add the membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for 1-2 hours with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of Ziconotide by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value by fitting the competition binding data to a one-site competition model.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

In Vivo Analgesia Model: Formalin Test

Objective: To assess the antinociceptive effect of Ziconotide in a model of persistent pain.

Materials:

-

Male Sprague-Dawley rats (200-250 g).

-

Intrathecal catheters.

-

Formalin solution (5% in saline).

-

Ziconotide solution for intrathecal administration.

Procedure:

-

Implant intrathecal catheters in the rats several days before the experiment to allow for recovery.

-

On the day of the experiment, administer Ziconotide or vehicle intrathecally.

-

After a predetermined pretreatment time, inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.

-

Immediately place the rat in an observation chamber.

-

Record the total time the animal spends licking, biting, or flinching the injected paw during two distinct phases: Phase 1 (0-5 minutes post-formalin injection) and Phase 2 (15-60 minutes post-formalin injection).

-

Compare the nociceptive behaviors of the Ziconotide-treated group with the vehicle-treated group to determine the analgesic effect.

Mandatory Visualizations

Caption: Ziconotide's mechanism of action.

Caption: Workflow for whole-cell patch clamp experiments.

Caption: Workflow for radioligand competition binding assay.

References

- 1. Targeting the CaVα–CaVβ interaction yields an antagonist of the N-type CaV2.2 channel with broad antinociceptive efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bilz0r.atspace.com [bilz0r.atspace.com]

- 3. Ziconotide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. collaborate.princeton.edu [collaborate.princeton.edu]

- 5. researchgate.net [researchgate.net]

- 6. core.ac.uk [core.ac.uk]

- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 8. The formalin test does not probe inflammatory pain but excitotoxicity in rodent skin - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Chemical Synthesis of Cav2.2 Blockers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The voltage-gated calcium channel Cav2.2, also known as the N-type calcium channel, has emerged as a critical target in the development of novel therapeutics, particularly for the management of chronic pain.[1] Its strategic location on presynaptic nerve terminals allows it to play a pivotal role in the release of neurotransmitters, making it a key modulator of neuronal signaling.[1][2] This technical guide provides a comprehensive overview of the discovery of Cav2.2 blockers, from seminal peptide toxins to the development of small molecules, and delves into the intricate details of their chemical synthesis.

The Dawn of Cav2.2 Blockade: From Venom to Validation

The journey to targeting Cav2.2 began with the exploration of natural toxins. A significant milestone was the discovery and characterization of ω-conotoxin MVIIA, a peptide isolated from the venom of the marine cone snail Conus magus.[1] This peptide, now known by its synthetic form ziconotide, demonstrated potent and selective blockade of N-type calcium channels.[1] The clinical approval of ziconotide for the treatment of severe chronic pain validated Cav2.2 as a legitimate therapeutic target and spurred further research into a new class of analgesics.[1][3] The success of ziconotide highlighted both the potential and the challenges of targeting Cav2.2. While effective, its peptide nature necessitates intrathecal administration, limiting its widespread use. This limitation fueled the quest for orally bioavailable, small-molecule Cav2.2 blockers.

The Advent of Small-Molecule Cav2.2 Blockers

The search for small-molecule inhibitors of Cav2.2 has led to the exploration of diverse chemical scaffolds. Early efforts focused on screening existing compound libraries and modifying known calcium channel blockers. One of the initial classes of small molecules investigated were the dihydropyridines, traditionally known as L-type calcium channel blockers.[4] Through medicinal chemistry efforts, analogues with improved selectivity for Cav2.2 were developed.[4] Another notable class of compounds includes ortho-phenoxyanilide derivatives, which have shown promise as potent and selective Cav2.2 inhibitors. The discovery of these small molecules has been facilitated by the development of high-throughput screening assays, enabling the rapid evaluation of large compound libraries.

Key Experimental Protocols for Cav2.2 Blocker Discovery

The identification and characterization of novel Cav2.2 blockers rely on a suite of specialized in vitro and in vivo assays. These protocols are essential for determining the potency, selectivity, and efficacy of new chemical entities.

High-Throughput Screening Assays

Fluorescence-Based Calcium Flux Assays: These assays are a primary tool for high-throughput screening. They utilize calcium-sensitive fluorescent dyes, such as Fluo-4 or Indo-1, to measure changes in intracellular calcium concentrations upon channel activation.

-

Principle: Cells expressing Cav2.2 channels are loaded with a fluorescent calcium indicator. Depolarization of the cell membrane, typically with a high concentration of potassium chloride, opens the Cav2.2 channels, leading to an influx of calcium and a subsequent increase in fluorescence. The ability of a test compound to inhibit this fluorescence increase is a measure of its blocking activity.

-

Typical Protocol Outline:

-

Cell Culture: HEK293 cells stably expressing the human Cav2.2 channel subunits (α1B, β3, and α2δ1) are commonly used.

-

Dye Loading: Cells are incubated with a fluorescent calcium indicator dye (e.g., Fluo-4 AM) in a physiological buffer.

-

Compound Incubation: Test compounds at various concentrations are added to the cells.

-

Depolarization and Signal Detection: A depolarizing stimulus (e.g., KCl) is added, and the change in fluorescence is measured using a fluorescence plate reader.

-

Data Analysis: The inhibition of the calcium influx is calculated, and IC50 values are determined.

-

Automated Patch-Clamp Electrophysiology: This technique provides a more direct measure of ion channel function and is used for secondary screening and lead optimization. It allows for the rapid and automated recording of ionic currents through the Cav2.2 channel in response to voltage changes.

-

Principle: A planar substrate with microscopic holes is used to capture individual cells and form a high-resistance seal (gigaseal). Automated systems then apply voltage protocols to the cell and measure the resulting ionic currents.

-

Typical Protocol Outline:

-

Cell Preparation: A single-cell suspension of cells expressing Cav2.2 is prepared.

-

Cell Sealing: Cells are automatically captured on the patch-clamp chip.

-

Electrophysiological Recording: A whole-cell voltage-clamp configuration is established. A specific voltage protocol is applied to elicit Cav2.2 currents.

-

Compound Application: Test compounds are applied via a microfluidic system.

-

Data Analysis: The inhibition of the peak current is measured, and IC50 values are determined.

-

Binding Affinity and Selectivity Assays

Radioligand Binding Assays: These assays are crucial for determining the binding affinity (Kd) of a compound to the Cav2.2 channel.

-

Principle: A radiolabeled ligand that specifically binds to the Cav2.2 channel (e.g., [125I]ω-conotoxin MVIIA) is incubated with a membrane preparation from cells or tissues expressing the channel. The ability of a non-radiolabeled test compound to displace the radioligand is a measure of its binding affinity.

-

Typical Protocol Outline:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing Cav2.2.

-

Incubation: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Separation of Bound and Free Ligand: The mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The amount of radioactivity on the filter is measured using a scintillation counter.

-

Data Analysis: The inhibition of radioligand binding is used to calculate the Ki value of the test compound.

-

In Vivo Efficacy Models

Animal Models of Pain: To assess the therapeutic potential of Cav2.2 blockers, various animal models of pain are employed. These models mimic different aspects of clinical pain conditions.

-

Neuropathic Pain Models:

-

Chronic Constriction Injury (CCI): Involves loose ligation of the sciatic nerve.

-

Spinal Nerve Ligation (SNL): Involves tight ligation of one or more spinal nerves.

-

-

Inflammatory Pain Models:

-

Formalin Test: Involves the injection of a dilute formalin solution into the paw.

-

Complete Freund's Adjuvant (CFA) Model: Involves the injection of CFA to induce localized inflammation.

-

-

Efficacy Measurement: The analgesic effect of a test compound is typically assessed by measuring the animal's response to a noxious stimulus (e.g., thermal heat, mechanical pressure) before and after drug administration. The effective dose that produces a 50% reduction in the pain response (ED50) is a key parameter.

Chemical Synthesis of Cav2.2 Blockers

The ability to synthesize Cav2.2 blockers is fundamental to their development as therapeutic agents. The synthetic strategies vary significantly between peptide and small-molecule inhibitors.

Solid-Phase Peptide Synthesis (SPPS) of Ziconotide

Ziconotide is a 25-amino acid peptide with three disulfide bonds. Its synthesis is a complex process that relies on solid-phase peptide synthesis (SPPS).

-

General Strategy: The peptide is assembled in a stepwise manner on a solid support (resin). The C-terminal amino acid is first attached to the resin, and subsequent amino acids are added one by one. Protecting groups are used to prevent unwanted side reactions on the amino acid side chains.

-

Key Steps:

-

Resin Preparation: An appropriate resin, such as Fmoc-Rink Amide resin, is used as the solid support.

-

Amino Acid Coupling: The protected amino acids are sequentially coupled to the growing peptide chain using activating agents like HBTU or DIC/HOBt. The Fmoc protecting group on the N-terminus is removed with a base (e.g., piperidine) before each coupling step.

-

Cysteine Protection: The six cysteine residues require specific protecting groups (e.g., Trt, Acm, tBu) to ensure the correct formation of the three disulfide bonds during the subsequent oxidation step.

-

Cleavage and Deprotection: Once the full-length peptide is assembled, it is cleaved from the resin, and the side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid).

-

Oxidative Folding: The linear peptide is then subjected to controlled oxidation conditions to facilitate the formation of the correct disulfide bridges, leading to the biologically active, three-dimensional structure of ziconotide. This is a critical and often low-yielding step.

-

Purification: The final product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Synthesis of Small-Molecule Cav2.2 Blockers

The synthesis of small-molecule Cav2.2 blockers often involves well-established organic chemistry reactions. The Hantzsch dihydropyridine synthesis is a classic example used for preparing dihydropyridine-based inhibitors.

-

Hantzsch Dihydropyridine Synthesis: This is a one-pot condensation reaction of an aldehyde, a β-ketoester, and ammonia or an ammonium salt.

-

General Reaction Scheme:

-

Reactants: An aromatic aldehyde, two equivalents of a β-ketoester (e.g., ethyl acetoacetate), and a source of ammonia (e.g., ammonium acetate).

-

Conditions: The reaction is typically carried out in a solvent like ethanol or acetic acid, often with heating.

-

Product: A 1,4-dihydropyridine derivative.

-

-

Modifications for Cav2.2 Selectivity: The substituents on the aromatic ring and the ester groups of the dihydropyridine core can be modified to enhance selectivity for Cav2.2 over other calcium channel subtypes.

Quantitative Data Summary

The following tables summarize the potency and efficacy of representative Cav2.2 blockers from different chemical classes.

Table 1: In Vitro Potency of Selected Cav2.2 Blockers

| Compound | Chemical Class | Assay Type | Cell Line/Preparation | IC50 / Ki (nM) | Reference |

| ω-Conotoxin MVIIA (Ziconotide) | Peptide | Electrophysiology | Oocytes | ~10 | [5] |

| ω-Conotoxin GVIA | Peptide | Radioligand Binding | Rat Brain | ~0.05 (Ki) | [6] |

| A-1264087 | Small Molecule | Electrophysiology | HEK293 | ~1000-2000 | [6] |

| ZC88 | 4-amino-piperidine derivative | Electrophysiology | Oocytes | 450 | [2] |

| C2230 | 1-aryloxy-3-amino-2-propanol | Electrophysiology | HEK293 | 1300 (-50mV) | [7] |

| RD2 | Small Molecule | Radioligand Binding | - | nanomolar range | [8] |

Table 2: In Vivo Efficacy of Selected Cav2.2 Blockers in Pain Models

| Compound | Animal Model | Route of Administration | ED50 | Reference |

| Ziconotide | Neuropathic Pain (rat) | Intrathecal | ~0.1 µg | [9] |

| RD2 | Sciatic Inflammatory Neuritis (rat) | Oral | 5 mg/kg | [8] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving Cav2.2 and a typical experimental workflow for Cav2.2 blocker discovery.

Caption: Simplified signaling pathway of neurotransmitter release mediated by Cav2.2 channels.

Caption: A typical workflow for the discovery and development of Cav2.2 channel blockers.

Conclusion

The discovery and development of Cav2.2 blockers represent a significant advancement in the field of neuroscience and pain management. From the initial identification of peptide toxins to the rational design of selective small molecules, the journey has been marked by scientific innovation. The detailed understanding of the chemical synthesis and the application of robust experimental protocols are paramount for the continued progress in this promising therapeutic area. This guide provides a foundational resource for researchers dedicated to advancing the development of the next generation of Cav2.2 inhibitors.

References

- 1. Synthesis and calcium channel antagonist activity of dialkyl 1,4-dihydro-2,6-dimethyl-4-[4-(1-methoxycarbonyl-1,4-dihydropyridyl)]-3 ,5- pyridinedicarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-type calcium channel blockers: novel therapeutics for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jmedchem.com [jmedchem.com]

- 5. CN102268082B - Solid-phase synthesis method of ziconotide - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and calcium channel antagonist activities of 3-nitrooxyalkyl, 5-alkyl 1,4-dihydro-2,6-dimethyl-4-(1-methyl-5-nitro-2-imidazolyl)-3, 5-pyridinedicarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of a new series of 4-aryl-1,4-dihydropyridines with calcium channel blocking and vasodilatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of novel calcium channel blockers with ACE2 inhibition and dual antihypertensive/anti-inflammatory effects: A possible therapeutic tool for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Cav2.2 Channels in Neuropathic Pain: A Technical Guide for Researchers

Abstract: Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, remains a significant clinical challenge due to a lack of effective treatments. At the forefront of molecular targets for novel analgesics are the N-type voltage-gated calcium channels, Cav2.2. These channels are pivotal in controlling the release of pro-nociceptive neurotransmitters from primary afferent nerve terminals. In neuropathic pain states, the expression and functional activity of Cav2.2 channels are significantly upregulated, contributing to the neuronal hyperexcitability and central sensitization that underpin pain hypersensitivity. This technical guide provides an in-depth examination of the role of Cav2.2 in preclinical neuropathic pain models, offering structured quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to aid researchers and drug development professionals in this field.

Introduction to Cav2.2 Channels in Nociception

Voltage-gated calcium channels (VGCCs) are fundamental to many physiological processes, translating membrane depolarization into intracellular calcium signals.[1] The Cav2 family, particularly the Cav2.2 (or N-type) channel, is a high-voltage activated channel predominantly expressed in the central and peripheral nervous systems.[2][3] Structurally, Cav2.2 is a heteromeric complex comprising a pore-forming α1B subunit (also known as CACNA1B) and auxiliary α2δ and β subunits, which are critical for channel trafficking and modulating its biophysical properties.[4][5]

The critical role of Cav2.2 in pain signaling stems from its strategic localization at the presynaptic terminals of primary sensory neurons within the dorsal horn of the spinal cord.[6][7][8] Here, they act as a crucial link between the arrival of an action potential and the release of key neurotransmitters involved in pain transmission, such as glutamate, substance P, and calcitonin gene-related peptide (CGRP).[5][9] The clinical validation of Cav2.2 as a pain target is firmly established by the analgesic efficacy of ziconotide (Prialt®), a synthetic peptide derived from cone snail venom that selectively blocks these channels.[10][11][12]

The Cav2.2 Signaling Pathway in Nociceptive Transmission

Under normal physiological conditions, noxious stimuli generate action potentials that propagate along primary afferent fibers to their central terminals in the spinal cord's dorsal horn. The arrival of this depolarization activates Cav2.2 channels, leading to a rapid influx of Ca2+. This localized increase in intracellular calcium triggers the fusion of synaptic vesicles with the presynaptic membrane, releasing neurotransmitters into the synaptic cleft. These neurotransmitters then bind to their respective receptors on second-order neurons, propagating the pain signal to higher brain centers.

Pathophysiological Alterations in Neuropathic Pain

A hallmark of neuropathic pain is the maladaptive plasticity that occurs within the pain pathway. Following peripheral nerve injury, both the expression and function of Cav2.2 channels are significantly enhanced in dorsal root ganglion (DRG) neurons.[6][13][14] This upregulation is not only of the channel's pore-forming α1 subunit but also, critically, of the auxiliary α2δ-1 subunit.[7][15] The α2δ-1 subunit is essential for the trafficking of Cav2.2 channels to the presynaptic membrane, and its increased expression following injury leads to a higher density of functional channels at the nerve terminal.[16][17] This results in increased calcium influx, exaggerated neurotransmitter release, and a state of neuronal hyperexcitability, which contributes directly to central sensitization and the maintenance of chronic pain states like allodynia and hyperalgesia.

Quantitative Data Summary

The following tables summarize key quantitative findings regarding the alteration of Cav2.2 channels in widely used preclinical models of neuropathic pain and the effects of pharmacological modulation.

Table 1: Changes in Cav2.2 Expression and Function in Neuropathic Pain Models

| Pain Model | Species | Tissue | Parameter Measured | Change Observed | Citation(s) |

|---|---|---|---|---|---|

| Partial Sciatic Nerve Ligation (PSNL) | Mouse | DRG Neurons (Large) | Surface Cav2.2 Expression | ▲ 34.6% increase | [16] |

| Partial Sciatic Nerve Ligation (PSNL) | Mouse | DRG Neurons (Medium) | Surface Cav2.2 Expression | ▲ 13.8% increase | [16] |

| Chronic Constrictive Injury (CCI) | Rat | Spinal Dorsal Horn (Lamina II) | Cav2.2 Immunoreactivity | ▲ Significant increase | [3][6] |

| Spinal Nerve Ligation (SNL) | Rat | Uninjured L4 DRG Soma | Cav2.2 Expression | ▲ Upregulated | [18][19] |

| Spinal Nerve Ligation (SNL) | Rat | Injured L5 DRG Soma | Cav2.2 Expression | ▼ Downregulated | [18][19] |

| Experimental Autoimmune Neuritis (EAN) | Rat | Sciatic Nerve | Cav2.2 Expression | ▲ Upregulated | [20] |

| Complete Freund's Adjuvant (CFA) | Rat | DRG Neurons | N-type VGCC Protein Expression | ▲ Increased |[21] |

Table 2: Pharmacological Modulation of Cav2.2 in Neuropathic Pain Models

| Compound | Mechanism | Model | Route of Administration | Key Result | Citation(s) |

|---|---|---|---|---|---|

| Ziconotide (ω-conotoxin MVIIA) | Selective Cav2.2 Blocker | Various | Intrathecal | Potent antinociceptive effects; reduces pain behaviors. | [7][9][10] |

| RD2 | Orally available Cav2.2 inhibitor | Sciatic Inflammatory Neuritis | Oral (5 mg/kg) | Alleviated neuropathic pain compared to vehicle. | [11] |

| C2230 | Use-dependent Cav2.2 Blocker | Neuropathic & Orofacial Pain | Systemic | Reduced evoked excitatory postsynaptic currents and pain behaviors. | [22] |

| Gabapentin / Pregabalin | Binds to α2δ-1 subunit | Various | Systemic | Indirectly inhibits Cav2.2 function, reducing neuropathic pain. | [15][23] |

| ω-conotoxin GVIA | Selective Cav2.2 Blocker | Spinal Nerve Ligation (SNL) | Local (on DRG) | Depressed hyperexcitability in uninjured L4 DRG neurons. |[18] |

Key Experimental Protocols

Reproducibility in neuropathic pain research relies on standardized methodologies. This section details common protocols for inducing pain models and assessing the role of Cav2.2.

Animal Models of Neuropathic Pain

-

Spinal Nerve Ligation (SNL):

-

Anesthetize a rat (e.g., with isoflurane).

-

Make a dorsal incision to expose the L5 and L6 spinal nerves.

-

Carefully isolate the L5 spinal nerve distal to the DRG.

-

Tightly ligate the L5 nerve with a silk suture.

-

Close the incision in layers. This procedure results in robust mechanical allodynia in the ipsilateral paw.[18][19]

-

-

Chronic Constrictive Injury (CCI):

-

Anesthetize a rat and expose the common sciatic nerve at the mid-thigh level.

-

Place four loose ligatures (e.g., 4-0 chromic gut) around the sciatic nerve, spaced about 1 mm apart.

-

The ligatures should be tightened until they elicit a brief twitch in the respective hind limb, constricting but not arresting epineural blood flow.

-

Close the incision. This model produces thermal hyperalgesia and mechanical allodynia.[3][6]

-

Behavioral Assessment of Pain

-

Mechanical Allodynia (Von Frey Test):

-

Place the animal on an elevated mesh platform and allow it to acclimate.

-

Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.

-

A positive response is a sharp withdrawal of the paw.

-

The 50% paw withdrawal threshold is determined using a method such as the up-down method of Dixon. A lower threshold indicates increased mechanical sensitivity.

-

-

Thermal Hyperalgesia (Hargreaves Test):

-

Place the animal in a plexiglass chamber on a glass floor and allow it to acclimate.

-

A radiant heat source is aimed at the plantar surface of the hind paw.

-

Record the latency for the animal to withdraw its paw from the stimulus.

-

A cut-off time is used to prevent tissue damage. A shorter withdrawal latency indicates thermal hyperalgesia.

-

Electrophysiological Analysis

-

Whole-Cell Patch Clamp of Cav2.2 Currents in DRG Neurons:

-

Isolate DRG neurons from a model animal and culture them for 24-48 hours.

-

Use a patch-clamp amplifier to obtain whole-cell recordings.

-

External Solution (in mM): e.g., 10 BaCl₂ (as charge carrier), 130 TEA-Cl, 10 HEPES, 10 Glucose (pH 7.4). Include 1 µM Tetrodotoxin (TTX) to block sodium channels.

-

Internal (Pipette) Solution (in mM): e.g., 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.5 Li-GTP, 10 HEPES (pH 7.2).

-

Hold the cell at a negative potential (e.g., -80 mV) and apply depolarizing voltage steps (e.g., to +10 mV) to evoke calcium channel currents.

-

Isolate N-type currents by applying specific blockers of other channel types (e.g., nifedipine for L-type) and confirm identity with a Cav2.2 blocker like ω-conotoxin GVIA.[24]

-

Molecular Analysis

-

Immunohistochemistry for Cav2.2 in the Spinal Cord:

-

Perfuse the animal with 4% paraformaldehyde (PFA).

-

Dissect the lumbar spinal cord and post-fix in PFA, then transfer to a sucrose solution for cryoprotection.

-

Section the spinal cord on a cryostat (e.g., 30 µm sections).

-

Permeabilize sections with a detergent (e.g., 0.3% Triton X-100).

-

Block non-specific binding with a blocking solution (e.g., 10% normal goat serum).

-

Incubate with a primary antibody specific for the Cav2.2 α1 subunit overnight at 4°C.

-

Wash and incubate with a fluorescently-labeled secondary antibody.

-

Mount sections and visualize using confocal microscopy to assess changes in protein expression and localization in the dorsal horn laminae.[6][16]

-

Conclusion and Future Directions

Cav2.2 channels are undeniably central to the pathophysiology of neuropathic pain. Preclinical models consistently demonstrate that nerve injury leads to an upregulation and functional enhancement of these channels in nociceptive pathways, driving the characteristic hypersensitivity. While the selective Cav2.2 blocker ziconotide provides clinical proof-of-concept, its therapeutic use is limited by a narrow therapeutic window and the need for intrathecal delivery.[7]

Future research is focused on overcoming these limitations. Key strategies include the development of orally available, small-molecule blockers and compounds with a use-dependent mechanism of action, which would preferentially target the hyperactive channels found in pathological states while sparing those involved in normal physiological function.[1][22] Furthermore, exploring approaches that disrupt the protein-protein interactions necessary for Cav2.2 upregulation and trafficking, such as targeting the α2δ-1 subunit or CRMP2, represents a promising alternative therapeutic avenue.[13][14][23] A deeper understanding of the specific splice variants and regulatory pathways governing Cav2.2 in chronic pain will be essential for designing the next generation of safer and more effective analgesics.

References

- 1. Use-dependent blockade of Cav2.2 voltage-gated calcium channels for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are Cav2.2 blockers and how do they work? [synapse.patsnap.com]

- 3. Pharmacological Inhibition of Voltage-gated Ca2+ Channels for Chronic Pain Relief - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure of human Cav2.2 channel blocked by the pain killer ziconotide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. ovid.com [ovid.com]

- 7. Regulatory Action of Calcium and Calcium Channels in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Voltage-dependent CaV3.2 and CaV2.2 channels in nociceptive pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ziconotide: a review of its pharmacology and use in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ziconotide - Wikipedia [en.wikipedia.org]

- 11. An orally available Cav2.2 calcium channel inhibitor for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What are N-type calcium channel inhibitors and how do they work? [synapse.patsnap.com]

- 13. A peptidomimetic modulator of the CaV2.2 N-type calcium channel for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Challenging the catechism of therapeutics for chronic neuropathic pain: targeting CaV2.2 interactions with CRMP2 peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. physoc.org [physoc.org]

- 16. Nerve injury increases native CaV2.2 trafficking in dorsal root ganglion mechanoreceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. iasp-pain.org [iasp-pain.org]

- 18. Upregulation of N-type calcium channels in the soma of uninjured dorsal root ganglion neurons contributes to neuropathic pain by increasing neuronal excitability following peripheral nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Upregulation of N-Type Voltage-Gated Calcium Channels Induces Neuropathic Pain in Experimental Autoimmune Neuritis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. dash.harvard.edu [dash.harvard.edu]

- 22. JCI - Citations to C2230, a preferential use- and state-dependent CaV2.2 channel blocker, mitigates pain behaviors across multiple pain models [jci.org]

- 23. Uncoupling the CRMP2-CaV2.2 interaction reduces pain-like behavior in a preclinical osteoarthritis model - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Regulation of N-type voltage-gated calcium channels (Cav2.2) and transmitter release by collapsin response mediator protein-2 (CRMP-2) in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Interaction Between Cav2.2 Blockers and the Channel Pore: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between various blockers and the pore of the N-type voltage-gated calcium channel, Cav2.2. The content delves into the structural basis of these interactions, quantitative binding data, detailed experimental methodologies, and relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of ion channels and the development of novel therapeutics targeting Cav2.2 for conditions such as chronic pain.

The Cav2.2 Channel Pore: A Prime Target for Blockers

The Cav2.2 channel, a member of the high-voltage activated calcium channel family, plays a pivotal role in neurotransmitter release at presynaptic terminals.[1][2] Its central pore, formed by the S5 and S6 segments of the four homologous domains (I-IV) of the α1 subunit, is the site of ion conduction and a critical target for a diverse range of pharmacological agents.[3][4] Blockade of this pore can effectively modulate neuronal excitability, making it a key strategy for the development of analgesics and other therapeutics for neurological disorders.[5][6]

Molecular Basis of Blocker Interaction with the Cav2.2 Pore

The interaction between blockers and the Cav2.2 channel pore is a complex process governed by the specific chemical properties of the blocker and the intricate three-dimensional structure of the channel. High-resolution structural studies, particularly cryo-electron microscopy (cryo-EM), have provided unprecedented insights into these interactions.

A notable example is the interaction of the peptide blocker ziconotide (a synthetic version of ω-conotoxin MVIIA) with the human Cav2.2 channel. Cryo-EM structures have revealed that ziconotide binds to the outer vestibule of the channel pore.[3][7] It is coordinated by residues located in the P1 and P2 helices, which form the selectivity filter, as well as the extracellular loops of domains II, III, and IV of the α1 subunit.[3] This binding effectively occludes the ion conduction pathway, preventing the influx of calcium ions.

Small molecule blockers also target the channel pore, although their binding sites can differ. Some small molecules have been shown to occupy a fenestration site between domains III and IV of the α1 subunit.[4] The binding of these molecules can be state-dependent, with some showing a higher affinity for the inactivated state of the channel.[8] This property is particularly desirable for therapeutic applications as it suggests that the blocker would be more effective during periods of high neuronal firing, which is characteristic of pathological states like neuropathic pain.

Quantitative Binding Data

The affinity of a blocker for the Cav2.2 channel is a critical parameter for its characterization and therapeutic potential. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Kd). The following tables summarize the available quantitative binding data for several Cav2.2 channel blockers.

| Blocker | Blocker Type | Assay Type | IC50 | Species | Reference |

| Ziconotide (ω-conotoxin MVIIA) | Peptide | Electrophysiology | 0.7–1.8 nM | Not Specified | [3] |

| Cav 2.2 blocker 1 (compound 9) | Small Molecule | Not Specified | 0.001 µM | Not Specified | [9] |

| RD2 | Small Molecule | Electrophysiology | 5.5 ± 1.1 μM | Human | [10] |

| Roscovitine | Small Molecule | Electrophysiology | ~300 µM (current inhibition) | Not Specified | [11] |

| Blocker | Blocker Type | Assay Type | Kd | Species | Reference |

| Ziconotide | Peptide | Computational | 4.8 x 10⁻⁸ M | Human | [12] |

Experimental Protocols

The characterization of the interaction between blockers and the Cav2.2 channel pore relies on a combination of structural, electrophysiological, and biochemical techniques. Detailed methodologies for key experiments are provided below.

Cryo-Electron Microscopy (Cryo-EM) for Structural Determination

Cryo-EM has been instrumental in elucidating the high-resolution structure of the Cav2.2 channel and its complexes with blockers like ziconotide.[3][4][13]

Methodology:

-

Protein Expression and Purification: The human Cav2.2 channel complex (α1, α2δ-1, and β3 subunits) is expressed in a suitable cell line, such as HEK293 cells. The protein is then solubilized from the cell membrane using detergents and purified using affinity chromatography.

-

Sample Preparation: The purified Cav2.2 channel complex is mixed with the blocker of interest (e.g., ziconotide) at a saturating concentration. A small volume of the sample is applied to a cryo-EM grid, blotted to create a thin film, and rapidly plunge-frozen in liquid ethane to vitrify the sample.

-

Data Acquisition: The frozen grids are loaded into a transmission electron microscope. A large dataset of 2D projection images of the protein particles is collected automatically.

-

Image Processing and 3D Reconstruction: The 2D images are processed to select individual particle images, which are then aligned and classified. These 2D class averages are used to generate an initial 3D model, which is then refined to high resolution using iterative algorithms.

-

Model Building and Analysis: The atomic model of the Cav2.2-blocker complex is built into the final 3D density map. This allows for the precise identification of the blocker's binding site and the interacting amino acid residues.[3]

Patch-Clamp Electrophysiology for Functional Characterization

Patch-clamp electrophysiology is the gold-standard technique for studying the functional effects of blockers on the Cav2.2 channel.[14][15][16][17]

Methodology:

-

Cell Culture and Transfection: A cell line (e.g., tsA-201 or HEK293) is transiently or stably transfected with the cDNAs encoding the subunits of the Cav2.2 channel.

-

Recording Setup: The cells are placed in a recording chamber on the stage of an inverted microscope. A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution and brought into contact with the cell membrane.

-

Whole-Cell Configuration: A giga-ohm seal is formed between the pipette tip and the cell membrane. The membrane patch under the pipette is then ruptured by applying a brief pulse of suction, establishing the whole-cell recording configuration. This allows for the control of the membrane potential and the recording of the total ionic current across the cell membrane.

-

Voltage Protocol and Data Acquisition: The membrane potential is held at a negative potential (e.g., -90 mV) to keep the channels in a closed state. Depolarizing voltage steps are then applied to activate the Cav2.2 channels and elicit an inward calcium current. The blocker is applied to the bath solution, and the resulting inhibition of the calcium current is measured.

-

Data Analysis: The concentration-response relationship for the blocker is determined by applying a range of concentrations and measuring the corresponding current inhibition. The IC50 value is then calculated by fitting the data to the Hill equation.[10]

Radioligand Binding Assays for Affinity Determination

Radioligand binding assays are used to determine the affinity and density of binding sites for a specific blocker on the Cav2.2 channel.[18][19][20][21]

Methodology:

-

Membrane Preparation: Membranes containing the Cav2.2 channel are prepared from cells or tissues expressing the channel.

-

Radioligand: A radiolabeled version of a known Cav2.2 channel blocker (e.g., [¹²⁵I]ω-conotoxin MVIIA) is used as the radioligand.

-

Binding Reaction: The membranes are incubated with the radioligand in the presence and absence of increasing concentrations of the unlabeled test compound (the blocker being studied).

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding of the radioligand is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The affinity (Ki) of the test compound is then determined by analyzing its ability to compete with the radioligand for binding to the channel.

Site-Directed Mutagenesis for Identifying Key Interacting Residues

Site-directed mutagenesis is a powerful technique used to identify the specific amino acid residues in the Cav2.2 channel that are critical for blocker binding.[22][23][24][25]

Methodology:

-

Primer Design: Oligonucleotide primers containing the desired mutation are designed.

-

Mutagenesis Reaction: The plasmid DNA containing the wild-type Cav2.2 channel cDNA is used as a template for a polymerase chain reaction (PCR) with the mutagenic primers. This reaction generates copies of the plasmid containing the desired mutation.

-

Template DNA Digestion: The parental, non-mutated DNA is digested using a specific enzyme (e.g., DpnI), which only cleaves methylated DNA (the original plasmid).

-

Transformation: The mutated plasmid DNA is transformed into competent E. coli cells for amplification.

-

Sequence Verification: The sequence of the mutated plasmid is verified by DNA sequencing to confirm the presence of the desired mutation and the absence of any unintended mutations.

-

Functional Analysis: The mutated Cav2.2 channel is then expressed in a suitable cell system, and its sensitivity to the blocker is assessed using patch-clamp electrophysiology or radioligand binding assays. A significant change in the blocker's affinity or efficacy for the mutated channel compared to the wild-type channel indicates that the mutated residue is important for the interaction.

Signaling Pathways and Experimental Workflows

The activity of the Cav2.2 channel is modulated by various intracellular signaling pathways, and its study involves a systematic experimental workflow.

G-Protein Modulation of Cav2.2 Channel Activity

The activity of Cav2.2 channels can be inhibited by the activation of G-protein coupled receptors (GPCRs). This modulation is primarily mediated by the direct binding of the Gβγ subunit of the G-protein to the channel.[26][27]

Figure 1. G-protein mediated inhibition of the Cav2.2 channel.

Experimental Workflow for Characterizing a Novel Cav2.2 Blocker

The process of characterizing a new potential Cav2.2 blocker follows a logical progression from initial screening to detailed mechanistic studies.

Figure 2. Workflow for the characterization of a novel Cav2.2 blocker.

Structural Representation of Blocker Interaction with the Cav2.2 Pore

The following diagram illustrates the key components of the Cav2.2 channel pore and the binding of a generic blocker.

Figure 3. Diagram of a blocker interacting with the Cav2.2 channel pore.

References

- 1. Targeting the CaVα–CaVβ interaction yields an antagonist of the N-type CaV2.2 channel with broad antinociceptive efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modulation of voltage-gated CaV2.2 Ca2+ channels by newly identified interaction partners - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure of human Cav2.2 channel blocked by the pain killer ziconotide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. search-library.ucsd.edu [search-library.ucsd.edu]

- 5. What are Cav2.2 blockers and how do they work? [synapse.patsnap.com]

- 6. Cav2.2 Calcium Channel Assay Service - Creative Biolabs [creative-biolabs.com]

- 7. Structure of human Cav2.2 channel blocked by the painkiller ziconotide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Electrophysiological evidence for voltage-gated calcium channel 2 (Cav2) modulation of mechano- and thermosensitive spinal neuronal responses in a rat model of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Slowed N-Type Calcium Channel (CaV2.2) Deactivation by the Cyclin-Dependent Kinase Inhibitor Roscovitine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. preprints.org [preprints.org]

- 13. researchgate.net [researchgate.net]

- 14. docs.axolbio.com [docs.axolbio.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. Characterization of calcium channel binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Ion Channel Binding Assays - Creative Biogene [creative-biogene.com]

- 21. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 22. Scanning mutagenesis of the I-II loop of the Cav2.2 calcium channel identifies residues Arginine 376 and Valine 416 as molecular determinants of voltage dependent G protein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Scanning mutagenesis of the I-II loop of the Cav2.2 calcium channel identifies residues Arginine 376 and Valine 416 as molecular determinants of voltage dependent G protein inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Identification of the Binding and Inhibition Sites in the Calmodulin Molecule for Ophiobolin A by Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. agilent.com [agilent.com]

- 26. G protein inhibition of CaV2 calcium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Voltage-dependent G-protein regulation of CaV2.2 (N-type) channels - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cav 2.2 (CACNA1B) Gene Expression in the Nervous System

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expression, function, and regulation of the Cav2.2 voltage-gated calcium channel, encoded by the CACNA1B gene, within the nervous system. The content is tailored for professionals in research and drug development, offering detailed data, experimental protocols, and visualizations of key pathways.

Introduction to Cav2.2 (CACNA1B)

The CACNA1B gene encodes the pore-forming α1B subunit of the N-type voltage-gated calcium channel, also known as Cav2.2.[1] These channels are critical components of the nervous system, primarily involved in regulating the influx of calcium ions into neurons in response to membrane depolarization.[2] This calcium influx is a pivotal trigger for a multitude of cellular processes, most notably the release of neurotransmitters at synaptic terminals.[3] Consequently, Cav2.2 channels are fundamental to synaptic transmission and neuronal excitability.[3] Their strategic location and function make them a significant target for therapeutic intervention in various neurological disorders, particularly chronic pain.[2][4]

Distribution and Localization of Cav2.2 in the Nervous System

The CACNA1B gene and its protein product, the Cav2.2 channel, are widely expressed throughout the central and peripheral nervous systems.[5]

Regional Distribution: Expression of CACNA1B is observed in numerous brain regions and neuronal populations, including:

-

Midbrain [7]

-

Cerebral cortex, thalamus, hypothalamus, and hippocampus [7]

-

Spinal cord , with particularly high expression in the superficial layer of the dorsal horn, a key area for nociceptive processing.[7][8]

-

Dorsal Root Ganglia (DRG) neurons , which are primary sensory neurons.[9][10]

Subcellular Localization: Within neurons, Cav2.2 channels exhibit a specific and functionally critical distribution. They are predominantly localized to:

-

Presynaptic nerve terminals , where they are positioned close to synaptic vesicles to ensure efficient neurotransmitter release.[3][8][11]

-

Neuronal growth cones , suggesting a role in neuronal development and guidance.[9][12]

Quantitative Expression Data

While comprehensive quantitative data across all brain regions is sparse in the literature, relative expression levels have been characterized. The following table summarizes the known expression patterns of CACNA1B/Cav2.2.

| Tissue/Cell Type | Relative Expression Level | Primary Function | Reference |

| Dorsal Horn (Superficial Layer) | High | Nociceptive signal transmission | [8] |

| Dorsal Root Ganglia (DRG) | High | Sensory signal transmission, pain pathways | [9][10] |

| Presynaptic Terminals | High | Neurotransmitter release | [8][11] |

| Cerebellum | Moderate to High | Nervous system development, motor control | [6][7] |

| Hippocampus | Moderate | Synaptic plasticity, learning and memory | [7] |

| Cerebral Cortex | Moderate | Higher cognitive functions | [7] |

A study on non-small cell lung cancer also highlighted that CACNA1B mRNA levels were significantly higher in tumorous tissues compared to adjacent non-tumorous tissues, as determined by qRT-PCR.[13] In a conditional knockout mouse model, Cav2.2 protein levels in the DRG of knockout mice were approximately 50% of the wild-type controls, while brain levels remained similar, reflecting the specific targeting strategy.[14]

Function and Signaling Pathways

Cav2.2 channels are integral to neuronal communication. Their primary function is to mediate calcium influx, which triggers the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters such as glutamate, substance P, and CGRP.[10][11]

Role in Synaptic Transmission

Depolarization of the presynaptic membrane by an arriving action potential leads to the activation of Cav2.2 channels.[10] The resulting influx of Ca²⁺ through these channels activates the exocytotic machinery, leading to the release of neurotransmitters into the synaptic cleft.[8][10] These neurotransmitters then bind to receptors on the postsynaptic neuron, propagating the signal.[10]

G-Protein Coupled Receptor (GPCR) Modulation

The activity of Cav2.2 channels is dynamically modulated by various signaling pathways, most notably through G-protein-coupled receptors (GPCRs).[15] Activation of presynaptic GPCRs by neurotransmitters (e.g., GABA, opioids) can lead to the dissociation of the G-protein into Gα and Gβγ subunits.[15] The Gβγ dimer can directly bind to the Cav2.2 channel, causing a voltage-dependent inhibition of its activity, which reduces neurotransmitter release.[15][16] This is a key mechanism for presynaptic inhibition and is a target for analgesics like morphine.[4]

Experimental Protocols

Studying the expression and function of CACNA1B/Cav2.2 requires a range of specialized molecular and electrophysiological techniques.

In Situ Hybridization (ISH) for CACNA1B mRNA

This protocol allows for the visualization of CACNA1B mRNA expression within tissue sections, providing spatial information on gene transcription.

Methodology:

-

Tissue Preparation:

-

Perfuse and fix the tissue (e.g., brain, spinal cord) with 4% paraformaldehyde (PFA).

-

Cryoprotect the tissue in a sucrose solution before freezing.

-

Cut frozen sections (10-20 µm) on a cryostat and mount them on charged slides.[17]

-

-

Probe Synthesis:

-

Hybridization:

-

Post-fix sections and treat with Proteinase K to improve probe penetration.[19]

-

Prehybridize the sections to block non-specific binding.

-

Dilute the DIG-labeled probe in hybridization buffer and apply to the sections.

-

Incubate overnight in a humidified chamber at 65°C to allow the probe to hybridize to the target mRNA.[17]

-

-

Washing and Detection:

-

Perform a series of stringent washes to remove the unbound probe.[17]

-

Incubate with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase, AP).[17]

-

Add a chromogenic substrate (e.g., NBT/BCIP) that reacts with the enzyme to produce a colored precipitate at the site of mRNA expression.[17]

-

-

Imaging:

-

Dehydrate the slides and mount with a coverslip.

-

Visualize the signal using a bright-field microscope.

-

A specialized variation of this technique, BaseScope™, can detect single RNA molecules and specific splice variants, such as the e37a-Cacna1b variant, using 'Z' probes that generate a punctate signal.[20]

Immunohistochemistry (IHC) for Cav2.2 Protein

IHC is used to visualize the location and distribution of the Cav2.2 protein in tissue.

Methodology:

-

Deparaffinization and Rehydration (for FFPE tissues):

-

Antigen Retrieval:

-

Staining:

-

Block endogenous peroxidase activity with a hydrogen peroxide solution.

-

Block non-specific antibody binding using a blocking serum (e.g., normal goat serum).

-

Incubate with a primary antibody specific to Cav2.2 (e.g., rabbit polyclonal anti-Cav2.2) overnight at 4°C in a humidified chamber.[21]

-

Wash and incubate with a biotinylated secondary antibody, followed by an avidin-biotin-enzyme complex (e.g., HRP).

-

Add a chromogenic substrate like DAB (3,3'-Diaminobenzidine), which produces a brown precipitate in the presence of HRP.[21]

-

-

Counterstaining and Mounting:

References

- 1. CACNA1B - Wikipedia [en.wikipedia.org]

- 2. What are Cav2.2 blockers and how do they work? [synapse.patsnap.com]

- 3. Gene - CACNA1B [maayanlab.cloud]

- 4. pnas.org [pnas.org]

- 5. creative-biolabs.com [creative-biolabs.com]

- 6. CACNA1B protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 7. A Review of the CACNA Gene Family: Its Role in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modulation of voltage-gated CaV2.2 Ca2+ channels by newly identified interaction partners - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of N-type voltage-gated calcium channels (Cav2.2) and transmitter release by collapsin response mediator protein-2 (CRMP-2) in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pnas.org [pnas.org]

- 12. N-type calcium channel - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. biorxiv.org [biorxiv.org]

- 15. Voltage-dependent G-protein regulation of CaV2.2 (N-type) channels - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ucl.ac.uk [ucl.ac.uk]

- 18. zfin.org [zfin.org]

- 19. In situ hybridization (ISH) protocol | Abcam [abcam.com]

- 20. Cacna1b alternative splicing impacts excitatory neurotransmission and is linked to behavioral responses to aversive stimuli - PMC [pmc.ncbi.nlm.nih.gov]

- 21. google.com [google.com]

- 22. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

In-Depth Technical Guide: Ziconotide, a Selective Cav2.2 Blocker

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potent and selective N-type voltage-gated calcium channel (Cav2.2) blocker, Ziconotide (ω-conotoxin MVIIA). Due to the lack of detailed, publicly available experimental data for the generically named "Cav 2.2 blocker 1," this guide focuses on the well-characterized and clinically relevant compound, Ziconotide, as a representative example of a high-affinity Cav2.2 inhibitor.

Core Quantitative Data: IC50 and Binding Affinity of Ziconotide